S-(+)-N-Trifluoroacetodidemethyl Citalopram
描述
S-(+)-N-Trifluoroacetodidemethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a trifluoroacetyl group, which distinguishes it from its parent molecule, citalopram. The addition of the trifluoroacetyl group can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in medicinal chemistry.
作用机制
Target of Action
S-(+)-N-Trifluoroacetodidemethyl Citalopram, also known as N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin (5-HT) in the central nervous system (CNS) .
Mode of Action
This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is highly selective towards serotonin reuptake inhibition, having minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . It is also suggested that it has an allosteric effect on its target, which may be responsible for its observed superior efficacy and faster onset compared to other SSRIs .
Biochemical Pathways
The compound’s action affects the serotonergic neurotransmission pathway. By inhibiting the reuptake of serotonin, it increases the levels of serotonin in the synaptic cleft, enhancing the transmission of signals between neurons . This leads to the potentiation of serotonergic activity in the CNS, which is believed to be one of the mechanisms underlying its antidepressant effect .
Pharmacokinetics
Following oral administration, the compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life is about 27–33 hours, consistent with once-daily administration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic activity in the CNS. This results in improved mood and reduced symptoms of depression . Additionally, it has been suggested that the compound may have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by the same CYP enzymes could potentially affect its metabolism and hence its efficacy . Moreover, environmental pollutants could potentially affect the degradation of the compound, impacting its persistence in the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-N-Trifluoroacetodidemethyl Citalopram typically involves the modification of the citalopram molecule. One common method includes the introduction of the trifluoroacetyl group through a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: S-(+)-N-Trifluoroacetodidemethyl Citalopram can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, S-(+)-N-Trifluoroacetodidemethyl Citalopram is used as a reference compound in the study of SSRI derivatives. Its unique structure allows researchers to investigate the effects of trifluoroacetylation on the pharmacological properties of SSRIs.
Biology: In biological research, this compound is used to study the interaction of SSRIs with serotonin transporters. It helps in understanding the binding affinity and selectivity of modified SSRIs towards their target receptors.
Medicine: In medicine, this compound is explored for its potential antidepressant activity. Researchers investigate its efficacy and safety profile compared to other SSRIs.
Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs. Its unique properties may offer advantages in terms of efficacy, safety, and patient compliance.
相似化合物的比较
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Sertraline: An SSRI with a unique chemical structure and pharmacological profile.
Uniqueness: S-(+)-N-Trifluoroacetodidemethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in efficacy, safety, and side effect profile compared to other SSRIs.
生物活性
S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic implications.
Overview of Citalopram and Its Derivatives
Citalopram is an SSRI that selectively inhibits the reuptake of serotonin (5-HT) in the central nervous system, enhancing serotonergic activity. The compound exists as two enantiomers: S-citalopram, which is pharmacologically active, and R-citalopram, which has minimal antidepressant effects. The S-enantiomer is responsible for the majority of citalopram's therapeutic effects, while R-citalopram may counteract some of these effects .
Pharmacological Mechanism:
- Target: The primary molecular target for SSRIs like citalopram is the serotonin transporter (SLC6A4), which facilitates the reuptake of serotonin from the synaptic cleft.
- Action: By inhibiting this transporter, citalopram increases serotonin levels in the synaptic space, thereby improving mood and alleviating depression symptoms .
Metabolism and Pharmacokinetics
The metabolism of citalopram involves several cytochrome P450 enzymes:
- CYP2C19 and CYP3A4 are primarily responsible for the formation of demethylated metabolites.
- CYP2D6 plays a minor role in further demethylation processes .
Key Pharmacokinetic Properties:
- Bioavailability: Citalopram exhibits linear pharmacokinetics with a mean terminal half-life of approximately 35 hours.
- Steady State Concentration: Achieved within one week of daily dosing .
- Metabolite Formation: this compound is formed through specific metabolic pathways that involve these cytochrome enzymes, affecting its biological activity and efficacy .
Biological Activity and Efficacy
Research indicates that derivatives like this compound may exhibit enhanced or altered biological activity compared to their parent compound. The structure-activity relationship (SAR) studies have shown that modifications at specific sites can significantly influence binding affinity to serotonin receptors and overall pharmacological effects.
Table 1: Structure-Activity Relationship Data
Compound | Binding Affinity (Ki) | Selectivity for Allosteric Site |
---|---|---|
S-Citalopram | 10 nM | High |
R-Citalopram | 200 nM | Low |
This compound | TBD | TBD |
Note: TBD - To Be Determined; further studies are needed to establish these values definitively.
Case Studies and Clinical Implications
Clinical studies have demonstrated the efficacy of citalopram in treating major depressive disorder (MDD). A review of ten years of clinical data indicated that citalopram was superior to placebo and comparable to other SSRIs and tricyclic antidepressants in efficacy while exhibiting a favorable safety profile .
Notable Findings:
- Safety Profile: Citalopram has been associated with a lower incidence of drug interactions due to its minimal inhibition of other cytochrome P450 enzymes .
- Adverse Effects: Common side effects include nausea, dry mouth, and sexual dysfunction; however, serious side effects like QT prolongation have been noted at higher doses .
Future Directions in Research
The exploration of this compound as a therapeutic agent requires further investigation into its pharmacodynamics and potential advantages over existing SSRIs. Given its structural modifications, it may offer unique benefits in terms of receptor selectivity and efficacy.
Research Recommendations:
- Conduct detailed pharmacological studies to evaluate binding affinities at various serotonin receptor subtypes.
- Investigate long-term safety profiles and efficacy in diverse populations.
- Explore potential applications in treatment-resistant depression or as part of combination therapy strategies.
属性
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPNSRROUWKMK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652685 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217811-50-1 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。